Ketodoxapram, (R)-

Description

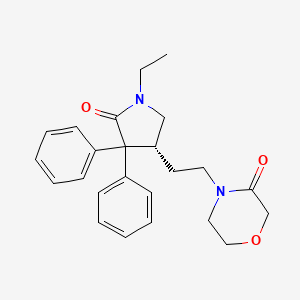

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(3R)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCHHQQQMSDZLP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415394-63-6 | |

| Record name | AHR-5955, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415394636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AHR-5955, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQK98P3YRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Doxapram and its Active Metabolite, Ketodoxapram, with a Focus on the (R)-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of the respiratory stimulant doxapram and its primary active metabolite, ketodoxapram. Doxapram is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. Emerging research indicates that the pharmacological activity of doxapram is stereoselective, with the (+)-enantiomer, also known as GAL-054, demonstrating superior respiratory stimulant effects. This guide will delve into the available data on the individual enantiomers where possible, while also highlighting the significant knowledge gaps that currently exist, particularly concerning the specific properties of (R)-Ketodoxapram. We will explore the mechanism of action, which involves the inhibition of potassium channels in the carotid body, and provide detailed experimental protocols for the analysis of these compounds.

Chemical Structure and Physicochemical Properties

Doxapram possesses a single chiral center, leading to the existence of two enantiomers: (R)-doxapram and (S)-doxapram. Its metabolism to ketodoxapram, also referred to as 2-ketodoxapram, likely preserves this stereochemistry, resulting in (R)- and (S)-ketodoxapram. However, specific data for the individual enantiomers of ketodoxapram are largely unavailable in the current literature.

Table 1: Chemical and Physical Properties of Doxapram and Ketodoxapram

| Property | (R)-Doxapram | Racemic Doxapram | 2-Ketodoxapram (Stereochemistry Unspecified) |

| IUPAC Name | (4R)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | 1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | 1-ethyl-4-(2-(3-oxomorpholino)ethyl)-3,3-diphenylpyrrolidin-2-one |

| Synonyms | GAL-054 | Dopram, Stimulex, Respiram | AHR 5955 |

| CAS Number | 179915-79-8[1] | 309-29-5[2] | 42595-88-0 |

| Molecular Formula | C₂₄H₃₀N₂O₂[1] | C₂₄H₃₀N₂O₂[2] | C₂₄H₂₈N₂O₃ |

| Molecular Weight | 378.5 g/mol [1] | 378.516 g/mol [2] | 392.5 g/mol |

| Appearance | Not specified | White to off-white, odorless, crystalline powder[2] | Not specified |

| Solubility | Not specified | Sparingly soluble in water and alcohol; practically insoluble in ether[2] | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

Note: Data for (R)-Ketodoxapram and (S)-Ketodoxapram are not currently available in the public domain.

Pharmacological Properties

The primary pharmacological effect of doxapram is the stimulation of respiration. This action is mediated through the peripheral chemoreceptors located in the carotid bodies.[3][4] Ketodoxapram is an active metabolite that shares this respiratory stimulant activity, although it is reported to be less potent than the parent compound.[5]

Research has shown that the respiratory stimulant effect of doxapram resides primarily in its (+)-enantiomer, GAL-054.[6][7] This enantiomer is a more potent antagonist of TASK-1 and TASK-3 potassium channels compared to the racemic mixture and the (-)-enantiomer, GAL-053.[6]

Table 2: Pharmacological Data for Doxapram Enantiomers on TASK Channels [6]

| Compound | Target | EC₅₀ (µM) |

| GAL-054 ((+)-enantiomer) | Human TASK-1 | ~1.6 |

| Human TASK-3 | ~1.4 | |

| GAL-053 ((-)-enantiomer) | Human TASK-1 | ~336 |

| Human TASK-3 | ~286 | |

| Racemic Doxapram | Human TASK-1 | Not specified |

| Human TASK-3 | Not specified |

Note: Specific pharmacological data for (R)-Ketodoxapram and (S)-Ketodoxapram are not currently available.

Mechanism of Action and Signaling Pathway

The respiratory stimulant effect of doxapram is initiated by its action on the glomus cells within the carotid bodies. The proposed mechanism involves the inhibition of background two-pore domain potassium channels, specifically TASK-1 and TASK-3.[6] This inhibition leads to the depolarization of the glomus cell membrane.

The depolarization of the glomus cell triggers a cascade of downstream events, culminating in the release of neurotransmitters that stimulate the afferent nerve fibers of the carotid sinus nerve. This signal is then transmitted to the respiratory centers in the brainstem, resulting in an increased rate and depth of breathing.[2] The key neurotransmitter involved in this process is believed to be dopamine.[8]

Caption: Doxapram signaling cascade in carotid glomus cells.

Experimental Protocols

Enantiomeric Separation of Doxapram

A patent for GAL-054 describes a method for the resolution of racemic doxapram using chiral chromatography.[9]

-

Method: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: Specific chiral stationary phase (details proprietary in the patent, but likely a polysaccharide-based column).

-

Mobile Phase: A suitable solvent system to achieve separation of the enantiomers.

-

Detection: UV detection.

-

Outcome: The method allows for the separation and isolation of (R)-doxapram and (S)-doxapram with high enantiomeric purity.[9]

Simultaneous Quantification of Doxapram and 2-Ketodoxapram in Biological Matrices

A detailed and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been published for the simultaneous quantification of doxapram and 2-ketodoxapram in porcine plasma and brain tissue.[10]

-

Instrumentation:

-

UPLC System: Acquity UPLC I-class system (Waters)

-

Mass Spectrometer: Xevo TQ-S tandem mass spectrometer (Waters)

-

Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm; Waters)

-

-

Chromatographic Conditions:

-

Column Temperature: 40 °C

-

Mobile Phase A: Water with 5% Acetonitrile and 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-0.5 min: 95% A / 5% B

-

0.5-3.5 min: Gradient to 5% A / 95% B

-

3.5-4.0 min: Return to 95% A / 5% B

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Capillary Voltage: 2 kV

-

Cone Voltage: 44 V

-

Desolvation Temperature: 600 °C

-

MRM Transitions:

-

Doxapram: m/z 379.4 > 194.3

-

2-Ketodoxapram: m/z 393.4 > 214.3

-

Doxapram-d5 (Internal Standard): m/z 384.4 > 199.3

-

2-Ketodoxapram-d5 (Internal Standard): m/z 398.4 > 219.3

-

-

-

Sample Preparation (Plasma):

-

To 50 µL of plasma, add 150 µL of internal standard solution (in acetonitrile).

-

Vortex for 10 seconds.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant for analysis.

-

Caption: UPLC-MS/MS analytical workflow.

Future Directions and Knowledge Gaps

While significant progress has been made in understanding the pharmacology of doxapram, particularly with the identification of the more active (+)-enantiomer, there remain critical gaps in our knowledge, especially concerning its active metabolite, ketodoxapram.

-

Stereospecific Synthesis and Characterization of Ketodoxapram Enantiomers: The development of synthetic routes to obtain enantiomerically pure (R)- and (S)-ketodoxapram is essential. This would enable the full characterization of their physicochemical properties and a direct comparison of their pharmacological activities.

-

Enantioselective Metabolism of Doxapram: Studies are needed to investigate the stereospecificity of doxapram metabolism. It is crucial to determine if (R)- and (S)-doxapram are metabolized to their respective ketodoxapram enantiomers at different rates and to what extent this occurs in vivo.

-

Pharmacological Profiling of Ketodoxapram Enantiomers: Once isolated, the individual enantiomers of ketodoxapram should be pharmacologically profiled to determine their potency and efficacy as respiratory stimulants and their activity on TASK channels and other potential targets.

-

Detailed Elucidation of the Signaling Pathway: Further research is required to fully elucidate the intracellular signaling cascade in carotid body glomus cells following TASK channel inhibition by doxapram and its enantiomers. This includes identifying all the downstream effectors that lead to neurotransmitter release.

Addressing these knowledge gaps will provide a more complete understanding of the pharmacology of doxapram and its metabolites, and could pave the way for the development of new, more effective, and safer respiratory stimulants with an improved therapeutic index.

References

- 1. (R)-doxapram | C24H30N2O2 | CID 28248395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Doxapram - Wikipedia [en.wikipedia.org]

- 3. Doxapram: Package Insert / Prescribing Information [drugs.com]

- 4. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/37672 [onderzoekmetmensen.nl]

- 8. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20130109689A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone - Google Patents [patents.google.com]

- 10. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (R)-Ketodoxapram from Doxapram: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram, a respiratory stimulant, is a chiral molecule administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. Its primary active metabolite, ketodoxapram, also exhibits pharmacological activity. There is growing interest in the stereospecific synthesis and pharmacological evaluation of individual enantiomers of both the parent drug and its metabolites to elucidate their distinct contributions to the overall therapeutic and toxicological profile. This technical guide provides a comprehensive overview of a proposed synthetic pathway for the preparation of (R)-Ketodoxapram, commencing from racemic doxapram hydrochloride. The synthesis involves two principal stages: the chiral resolution of doxapram to isolate the (R)-enantiomer, followed by a proposed regioselective oxidation to yield the target molecule, (R)-Ketodoxapram. This document furnishes detailed, albeit theoretical, experimental protocols, summarizes relevant quantitative data from existing literature, and includes visualizations of the synthetic workflow and the established signaling pathway of doxapram.

Introduction

Doxapram hydrochloride is utilized as a respiratory stimulant in postoperative and drug-induced respiratory depression scenarios.[1] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors, which in turn activates the medullary respiratory centers.[1][2] Doxapram is metabolized in the body via ring hydroxylation to form ketodoxapram, an active metabolite.[1][3] As doxapram possesses a chiral center, the differential pharmacology of its (R)- and (S)-enantiomers is of significant interest. The development of stereoselective synthetic routes to its metabolites, such as (R)-Ketodoxapram, is crucial for in-depth pharmacological and toxicological investigations.

This whitepaper outlines a feasible synthetic strategy to obtain enantiomerically pure (R)-Ketodoxapram. The proposed pathway begins with the resolution of racemic doxapram, a critical step for which established methods exist. Subsequently, a biomimetic or chemical oxidation of the resulting (R)-doxapram is proposed to yield the desired (R)-Ketodoxapram.

Proposed Synthetic Pathway

The synthesis of (R)-Ketodoxapram from racemic doxapram can be envisioned as a two-step process:

-

Chiral Resolution of Racemic Doxapram: Separation of the (R)- and (S)-enantiomers of doxapram to isolate the desired (R)-doxapram.

-

Oxidation of (R)-Doxapram: Regioselective oxidation of the pyrrolidinone ring of (R)-doxapram to introduce a carbonyl group at the 2-position, yielding (R)-Ketodoxapram.

Step 1: Chiral Resolution of Doxapram

Two primary methods are proposed for the chiral resolution of racemic doxapram: diastereomeric salt formation and chiral chromatography.[4]

This classical resolution technique involves the reaction of the racemic base with a chiral acid to form diastereomeric salts, which can then be separated based on differences in their solubility.

Experimental Protocol:

-

Salt Formation: Dissolve racemic doxapram free base in a suitable solvent (e.g., ethanol, methanol, or acetone). To this solution, add a stoichiometric amount of a chiral resolving agent, such as (-)-dibenzoyl-L-tartaric acid.

-

Crystallization: Allow the solution to stand at a controlled temperature (e.g., room temperature or below) to facilitate the crystallization of the less soluble diastereomeric salt, the ((S)-doxapram-(-)-dibenzoyl-L-tartrate) salt.

-

Isolation of (R)-Doxapram: The more soluble diastereomeric salt, containing (R)-doxapram, will remain in the mother liquor. Isolate the mother liquor and treat it with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the (R)-doxapram free base.

-

Extraction and Purification: Extract the (R)-doxapram free base with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (R)-doxapram. Further purification can be achieved by recrystallization.

Chiral HPLC offers a direct method for the separation of enantiomers using a chiral stationary phase.

Experimental Protocol:

-

Column and Mobile Phase Selection: Employ a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® IA). The mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an additive like trifluoroacetic acid or diethylamine to improve peak shape.[5]

-

Sample Preparation: Dissolve the racemic doxapram in the mobile phase.

-

Chromatographic Separation: Inject the sample onto the chiral HPLC system and perform the separation under isocratic conditions. The two enantiomers will elute at different retention times.

-

Fraction Collection and Analysis: Collect the fraction corresponding to the (R)-doxapram peak. The enantiomeric purity of the collected fraction should be assessed by analytical chiral HPLC. A patent for the preparation of (+)-doxapram reports achieving an enantiomeric purity of 98.2% for (R)-doxapram using this method.[4]

Step 2: Proposed Oxidation of (R)-Doxapram to (R)-Ketodoxapram

The conversion of the N-ethylpyrrolidinone ring in (R)-doxapram to the corresponding lactam, (R)-Ketodoxapram, is an oxidation reaction. While a specific protocol for this transformation on doxapram is not available in the reviewed literature, several general methods for the oxidation of N-substituted pyrrolidines can be adapted. A biomimetic approach is particularly attractive as it mimics the metabolic pathway.

This method utilizes a metalloporphyrin catalyst, such as an iron(III) porphyrin complex, to mimic the action of cytochrome P450 enzymes responsible for drug metabolism.[6][7]

Theoretical Experimental Protocol:

-

Catalyst Preparation: An iron(III) porphyrin catalyst, such as 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin iron(III) chloride (Fe(TPFPP)Cl), is used.

-

Reaction Setup: In a round-bottom flask, dissolve (R)-doxapram in a suitable solvent system, such as a mixture of dichloromethane and a buffer (e.g., phosphate buffer, pH 7.4).

-

Addition of Reagents: Add the iron porphyrin catalyst to the solution. The oxidation is initiated by the addition of an oxygen donor, such as iodosylbenzene (PhIO) or hydrogen peroxide (H₂O₂).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

-

Workup and Purification: Upon completion, quench the reaction and extract the product into an organic solvent. The crude product can be purified by column chromatography on silica gel to isolate (R)-Ketodoxapram.

Quantitative Data

The following tables summarize the available quantitative data relevant to the synthesis and properties of doxapram and its metabolite, ketodoxapram.

| Parameter | Value | Species | Reference |

| Doxapram | |||

| Elimination Half-life (t½) | 1.38 ± 0.22 h | Porcine | [8] |

| Max. Plasma Conc. (Cmax) | 1780 ± 275 ng/mL | Porcine | [8] |

| Protein Binding | 95.5 ± 0.9% | Porcine | [8] |

| Brain-to-Plasma Ratio | 0.58 ± 0.24 | Porcine | [8] |

| Ketodoxapram | |||

| Elimination Half-life (t½) | 2.42 ± 0.04 h | Porcine | [8] |

| Max. Plasma Conc. (Cmax) | 32.3 ± 5.5 ng/mL (post-doxapram) | Porcine | [8] |

| Protein Binding | 98.4 ± 0.3% | Porcine | [8] |

| Brain-to-Plasma Ratio | 0.12 ± 0.02 | Porcine | [8] |

| Table 1: Pharmacokinetic Parameters of Doxapram and Ketodoxapram in a Porcine Model. |

| Parameter | Value | Method | Reference |

| Enantiomeric Purity of (R)-Doxapram | 98.2% | Chiral Chromatography | [4] |

| Table 2: Enantiomeric Purity Data for Chiral Resolution of Doxapram. |

Visualizations

Proposed Experimental Workflow

References

- 1. drugs.com [drugs.com]

- 2. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. drugs.com [drugs.com]

- 4. US20130109689A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Biomimetic Synthesis of Drug Metabolites in Batch and Continuous-Flow Reactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unraveling the Pharmacokinetics and Metabolism of (R)-Ketodoxapram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic Profile of 2-Ketodoxapram

The pharmacokinetic parameters of 2-ketodoxapram have been characterized following the intravenous administration of doxapram. The data, primarily derived from a study in a porcine model, reveals key aspects of its absorption (formation), distribution, and elimination.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for 2-ketodoxapram observed in German Landrace pigs after a single intravenous bolus injection of doxapram (1 mg/kg). For comparative purposes, the pharmacokinetic parameters of the parent drug, doxapram, from the same study are also included.

| Parameter | 2-Ketodoxapram | Doxapram | Units |

| Terminal Elimination Half-Life (t½) | 2.42 ± 0.04[1][2][3] | 1.38 ± 0.22[1][2][3] | hours |

| Maximal Plasma Concentration (Cmax) | 32.3 ± 5.5[1][2][3] | 1780 ± 275[1][2][3] | ng/mL |

| Protein Binding | 98.4 ± 0.3[1][2][3] | 95.5 ± 0.9[1][2][3] | % |

| Brain-to-Plasma Ratio | 0.12 ± 0.02[1][2][3] | 0.58 ± 0.24[1][2][3] |

Metabolism of Doxapram to 2-Ketodoxapram

Doxapram is metabolized in the body to form 2-ketodoxapram, an active metabolite.[4] This metabolic process involves the oxidation of the pyrrolidinone ring of the doxapram molecule.

Caption: Metabolic conversion of Doxapram to its active metabolite, 2-Ketodoxapram.

Experimental Protocols

The following section details the methodologies employed in the key study that generated the quantitative pharmacokinetic data presented above.

Animal Model and Dosing

Sample Collection and Preparation

-

Collection: Blood samples were collected at various time points post-administration. Brain tissue samples were also collected.[1][3]

Bioanalytical Method: UPLC-MS/MS

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay was developed and validated for the simultaneous quantification of doxapram and 2-ketodoxapram.[1][3]

-

Instrumentation: Waters BEH C18 UPLC column (kept at 40 °C).[1]

-

Mobile Phase: A gradient mode with an initial low acetonitrile fraction of 5%, which increased to 95%.[1]

-

Ionization: Positive ionization with heated electrospray ionization (ESI).[1]

-

Detection: Multiple reaction monitoring (MRM) mode.[1]

-

Mass Transitions:

-

Lower Limit of Quantification (LLOQ):

-

Method Validation: The assay was validated according to FDA and EMA guidelines on bioanalytical method validation.[1]

Caption: Experimental workflow for the pharmacokinetic study of doxapram and 2-ketodoxapram.

Discussion and Future Directions

The available data provides a foundational understanding of the pharmacokinetics of 2-ketodoxapram, revealing a longer terminal elimination half-life and significantly lower maximum plasma concentration compared to its parent compound, doxapram. The high protein binding and low brain-to-plasma ratio suggest limited distribution into the central nervous system for the metabolite relative to doxapram.

A critical gap in the current knowledge is the lack of stereospecific data for (R)-Ketodoxapram. Since doxapram is a chiral molecule administered as a racemate, it is highly probable that its metabolism is stereoselective, leading to different pharmacokinetic profiles for the (R)- and (S)-enantiomers of 2-ketodoxapram. Future research should prioritize the development and application of enantioselective bioanalytical methods to elucidate the pharmacokinetics of each stereoisomer. Such studies are essential for a more complete understanding of the pharmacology of doxapram and its metabolites, and to explore any potential differences in efficacy and safety between the enantiomers. This will be crucial for any future drug development efforts focused on specific stereoisomers of doxapram or its metabolites.

References

- 1. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of (R)-Ketodoxapram: An In-depth Technical Guide to an Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram, a well-established respiratory stimulant, has been utilized in clinical settings to counteract respiratory depression following anesthesia and in the management of chronic obstructive pulmonary disease. Its mechanism of action primarily involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers. While the pharmacological effects of the parent drug are well-documented, the discovery and characterization of its active metabolites have provided deeper insights into its therapeutic profile and potential for further development. This technical guide focuses on the core aspects of the discovery of Ketodoxapram, with a specific emphasis on the current understanding of its stereochemistry and activity. Doxapram is administered as a racemic mixture, and while there is evidence that the enantiomers of the parent drug possess differential activity, the specific stereoselective metabolism to and pharmacological actions of the (R)- and (S)-enantiomers of its primary active metabolite, Ketodoxapram, are not yet fully elucidated in publicly available literature. This guide will synthesize the existing knowledge on the metabolism, pharmacokinetics, and pharmacodynamics of Ketodoxapram, presenting the data in a structured format for researchers and drug development professionals.

Metabolic Pathway of Doxapram to Ketodoxapram

Doxapram undergoes metabolism in the body to form its primary active metabolite, 2-Ketodoxapram. This biotransformation occurs through ring hydroxylation.[1][2] The cytochrome P450 enzyme CYP3A4 has been identified as a key enzyme involved in this metabolic conversion.[3]

Caption: Metabolic conversion of Doxapram to Ketodoxapram.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of Doxapram and its metabolite, Ketodoxapram, have been characterized in various species. The following tables summarize the key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Doxapram

| Species | Dose | t½ (h) | Cmax (ng/mL) | Brain-to-Plasma Ratio | Reference(s) |

| Human | Intravenous | 3.4 (range 2.4-4.1) | - | - | [4][5] |

| Pig | 1 mg/kg IV | 1.38 ± 0.22 | 1780 ± 275 | 0.58 ± 0.24 | [6][7] |

| Newborn Lamb | 2.5 mg/kg IV | - | - | - | [8] |

Table 2: Pharmacokinetic Parameters of Ketodoxapram

| Species | Dose (of Doxapram) | t½ (h) | Cmax (ng/mL) | Brain-to-Plasma Ratio | Reference(s) |

| Pig | 1 mg/kg IV | 2.42 ± 0.04 | 32.3 ± 5.5 | 0.12 ± 0.02 | [6][7] |

| Newborn Lamb | 2.5 mg/kg IV | Faster elimination than doxapram | - | - | [8] |

Experimental Protocols

Simultaneous Quantification of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue by UPLC-MS/MS[6][7]

This method allows for the sensitive and specific measurement of both the parent drug and its active metabolite.

1. Sample Preparation:

-

Plasma: Protein precipitation is performed on plasma samples.

-

Brain Tissue: Brain tissue is homogenized, followed by protein precipitation.

2. Chromatographic Conditions:

-

System: Acquity UPLC® I-class system (Waters).

-

Column: Acquity UPLC® BEH C18 column (1.7 µm, 2.1 × 50 mm; Waters).

-

Column Temperature: 40 °C.

-

Mobile Phase: A gradient elution is used with a mixture of water with 5% acetonitrile and 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The gradient starts at 95% A / 5% B for 0.5 minutes.

-

It then changes to 5% A / 95% B until 3.5 minutes.

-

Finally, it returns to 95% A / 5% B until 4.0 minutes.

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

-

System: Xevo TQ-S tandem mass spectrometer (Waters).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Caption: Workflow for UPLC-MS/MS analysis of Doxapram and Ketodoxapram.

In Vivo Pharmacodynamic Assessment in Anesthetized Dogs

This protocol is designed to evaluate the effects of doxapram on laryngeal function.

1. Animal Model:

-

Healthy adult dogs.

2. Anesthesia Protocol:

-

Premedication with butorphanol tartrate (0.22 mg/kg IV), acepromazine maleate (0.05 mg/kg SC), and glycopyrrolate (0.005 mg/kg SC).

-

Induction of anesthesia with propofol (4 mg/kg IV).

3. Experimental Procedure:

-

Record baseline intrinsic laryngeal motion via videotape after induction.

-

Administer doxapram (2.2 mg/kg IV).

-

Record respirations and laryngeal motion again after doxapram administration.

-

Capture images of the rima glottidis during inspiration and expiration, both at rest and after doxapram administration.

-

Calculate the area of the rima glottidis using computer-assisted analysis.

Caption: Experimental workflow for assessing doxapram's effect on laryngeal function in dogs.

In Vivo Pharmacodynamic Assessment in Newborn Lambs[8]

This protocol evaluates the ventilatory properties of ketodoxapram and doxapram.

1. Animal Model:

-

Awake, unsedated newborn lambs (2-6 days old).

2. Drug Administration:

-

Intravenous infusion of either ketodoxapram or doxapram (2.5 mg/kg) over 1 minute.

3. Physiological Monitoring:

-

Continuously record ventilatory parameters (e.g., minute ventilation, respiratory rate, tidal volume) before and for 1 hour after drug infusion.

-

Collect serial blood samples before and after drug injection to determine pharmacokinetic profiles.

-

Monitor systolic blood pressure and neuro-behavioral changes.

References

- 1. Mechanical ventilation of lambs [bio-protocol.org]

- 2. Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Doxapram: Package Insert / Prescribing Information [drugs.com]

- 8. A model of ventilation used to interpret newborn lamb respiratory signals - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Ketodoxapram: An In-depth Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Introduction

Doxapram is a well-established central and peripheral respiratory stimulant.[1] It undergoes metabolism to form ketodoxapram, an active metabolite.[1][2] Doxapram itself is a chiral molecule, and recent studies have indicated that the (+)-enantiomer may possess superior therapeutic properties. This highlights the importance of studying the individual enantiomers of its metabolites, such as (R)-Ketodoxapram, to fully characterize their pharmacokinetic and pharmacodynamic profiles.

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, manufacturability, and shelf-life. For a chiral compound like (R)-Ketodoxapram, it is imperative to conduct these studies on the single enantiomer to avoid misleading data from racemic mixtures. This guide provides the scientific foundation and practical methodologies for undertaking such studies.

Physicochemical Properties of Doxapram (Parent Compound)

While specific data for (R)-Ketodoxapram is pending experimental determination, the known properties of doxapram provide a useful reference point.

| Property | Value | Source |

| Appearance | White to off-white, odorless, crystalline powder | [3][4] |

| Solubility (as Hydrochloride) | Soluble in water, sparingly soluble in alcohol, practically insoluble in ether. | [4] |

| Solubility (as Hydrochloride Hydrate) | Slightly soluble in DMSO, Methanol, and Water. | [5] |

| Calculated Water Solubility (Doxapram Base) | 0.0343 mg/mL | [6] |

| Stability | Stable in light and air. | [3] |

| pH (Injectable Solution) | 3.5 to 5 | [2] |

Experimental Protocols

Solubility Determination

The following protocols are recommended for determining the solubility of (R)-Ketodoxapram.

3.1.1. Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Objective: To determine the equilibrium concentration of (R)-Ketodoxapram in a specific solvent at a defined temperature.

-

Materials: (R)-Ketodoxapram, selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol), constant temperature shaker, centrifuge, calibrated analytical balance, HPLC-UV or UPLC-MS/MS system.

-

Procedure:

-

Add an excess amount of (R)-Ketodoxapram to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials in a constant temperature shaker (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to permit sedimentation of the undissolved solid.

-

Centrifuge the samples to separate the supernatant from the solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF).

-

Dilute the filtrate with an appropriate mobile phase and analyze the concentration of (R)-Ketodoxapram using a validated analytical method (e.g., HPLC-UV or UPLC-MS/MS).

-

Confirm the solid-state form of the remaining solid using techniques like X-ray powder diffraction (XRPD) to ensure no phase transformation has occurred.

-

3.1.2. High-Throughput Screening (HTS) for Solubility

For rapid screening in multiple solvents and pH conditions, a miniaturized shake-flask or plate-based method can be employed.

-

Objective: To rapidly assess the approximate solubility of (R)-Ketodoxapram across a range of solvent and pH conditions.

-

Procedure: Utilize automated liquid handling systems to dispense small volumes of solvents into a 96-well plate. Add a known excess of (R)-Ketodoxapram to each well. Seal the plate and shake for a defined period. After centrifugation of the plate, the supernatant is sampled and analyzed.

Stability Studies

Stability studies are crucial to determine the shelf-life and storage conditions for (R)-Ketodoxapram. A stability-indicating analytical method is a prerequisite for these studies.

3.2.1. Development of a Stability-Indicating Chiral Analytical Method

-

Objective: To develop and validate an analytical method capable of separating (R)-Ketodoxapram from its potential degradation products and its enantiomer, (S)-Ketodoxapram.

-

Methodology: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a chiral stationary phase (CSP) is the method of choice.

-

Column Selection: Screen various chiral columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) to achieve enantiomeric separation.

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/ethanol or methanol/acetonitrile with additives like trifluoroacetic acid or diethylamine) to achieve adequate resolution.

-

Detection: Use UV detection at a wavelength where (R)-Ketodoxapram has maximum absorbance. Mass spectrometry (MS) can be used for peak identification and confirmation.

-

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

3.2.2. Forced Degradation Studies

-

Objective: To identify potential degradation pathways and products of (R)-Ketodoxapram under stress conditions. This information is vital for developing a stability-indicating method.

-

Stress Conditions:

-

Acid Hydrolysis: Treat (R)-Ketodoxapram with 0.1 M HCl at elevated temperatures (e.g., 60-80°C).

-

Base Hydrolysis: Treat (R)-Ketodoxapram with 0.1 M NaOH at room and/or elevated temperatures.

-

Oxidation: Expose (R)-Ketodoxapram to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose solid (R)-Ketodoxapram to dry heat (e.g., 80-100°C).

-

Photostability: Expose solid and solution samples of (R)-Ketodoxapram to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using the developed stability-indicating chiral HPLC method.

3.2.3. Formal Stability Studies (ICH Guidelines)

-

Objective: To determine the shelf-life of (R)-Ketodoxapram under defined storage conditions.

-

Procedure:

-

Store aliquots of (R)-Ketodoxapram in appropriate containers at various ICH-recommended conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for appearance, assay, purity (degradation products), and enantiomeric purity using the validated stability-indicating chiral method.

-

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Workflow from Doxapram to (R)-Ketodoxapram Studies.

Caption: Workflow for a Comprehensive Stability Study.

Conclusion

While direct experimental data on the solubility and stability of (R)-Ketodoxapram is currently lacking in the scientific literature, this technical guide provides a robust framework for researchers to generate this critical information. By following the detailed experimental protocols for solubility determination and stability testing, including the development of a validated, stability-indicating chiral analytical method, drug development professionals can build a comprehensive understanding of the physicochemical properties of (R)-Ketodoxapram. This knowledge is essential for its potential development as a single-enantiomer therapeutic agent, ensuring product quality, safety, and efficacy. The provided workflows and diagrams serve as a clear roadmap for these vital studies.

References

- 1. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Semantic Scholar [semanticscholar.org]

- 3. Doxapram - Wikipedia [en.wikipedia.org]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Doxapram (hydrochloride hydrate) | CAS 7081-53-0 | Cayman Chemical | Biomol.com [biomol.com]

- 6. acdlabs.com [acdlabs.com]

(R)-Ketodoxapram: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ketodoxapram is an active metabolite of the respiratory stimulant doxapram. While doxapram has been utilized in clinical settings to address respiratory depression, recent research has pivoted towards understanding the specific molecular targets of its metabolites to refine therapeutic applications and explore new indications, such as the treatment of atrial fibrillation. This technical guide provides a comprehensive overview of the current understanding of (R)-Ketodoxapram's primary molecular target, the experimental methodologies employed for its identification and validation, and the quantitative data supporting these findings.

Identified Molecular Target: TASK-1 Potassium Channel

The primary molecular target identified for (R)-Ketodoxapram is the TWIK-related acid-sensitive potassium channel 1 (TASK-1), a member of the two-pore-domain potassium (K2P) channel family.[1] These channels are crucial in setting the resting membrane potential in various cell types and are expressed in tissues relevant to both respiratory control and cardiac function.[2]

Doxapram, the parent compound of (R)-Ketodoxapram, is known to stimulate respiration by inhibiting potassium channels in the chemoreceptor cells of the carotid body.[3][4] More recent investigations have pinpointed TASK-1 and the related TASK-3 channels as the specific molecular entities responsible for this effect.[5] (R)-Ketodoxapram has been shown to be a potent inhibitor of the TASK-1 channel, with a strong inhibitory effect comparable to, and in some cases greater than, doxapram.[1]

The inhibition of TASK-1 channels by (R)-Ketodoxapram is also the basis for its investigation as a potential therapeutic agent for atrial fibrillation.[6][7][8] In cardiac tissue, particularly the atria, TASK-1 channels are upregulated in patients with atrial fibrillation, contributing to the shortening of the atrial action potential.[6][7][8] By inhibiting these channels, (R)-Ketodoxapram can prolong the action potential duration, an antiarrhythmic mechanism.

Quantitative Data: Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory effects of (R)-Ketodoxapram and its parent compound, doxapram, on TASK-1 and TASK-3 potassium channels.

| Compound | Target Channel | IC50 (µM) | Species | Experimental System | Reference |

| (R)-Ketodoxapram | TASK-1 | 0.8 | Not Specified | Xenopus laevis oocytes | [1] |

| (R)-Ketodoxapram | TASK-3 | 1.5 | Not Specified | Xenopus laevis oocytes | [1] |

| Doxapram | TASK-1 | 1.0 | Not Specified | Xenopus laevis oocytes | [1] |

| Doxapram | TASK-3 | 5.9 | Not Specified | Xenopus laevis oocytes | [1] |

| Doxapram | TASK-3 | 22 | Rat | Fischer rat thyroid monolayers | [5] |

Experimental Protocols

The identification and validation of TASK-1 as the primary target of (R)-Ketodoxapram have been achieved through a combination of electrophysiological techniques.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a cornerstone for studying the properties of ion channels in a controlled environment.

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the human or porcine TASK-1 or TASK-3 channel subunits is injected into the oocytes. This leads to the expression of functional ion channels in the oocyte membrane.

-

Electrophysiological Recording: After an incubation period to allow for channel expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current.

-

Voltage Protocol: A voltage-clamp amplifier is used to hold the membrane potential at a specific level (e.g., -80 mV) and then apply a series of voltage steps (e.g., from -80 mV to +60 mV) to elicit ion channel currents.

-

Drug Application: (R)-Ketodoxapram is applied to the bath solution at varying concentrations. The effect of the compound on the channel's current is measured.

-

Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is then calculated from this curve.

Whole-Cell Patch-Clamp on Isolated Human Cardiomyocytes

This method allows for the study of ion channels in their native cellular environment.

-

Cell Isolation: Human atrial cardiomyocytes are isolated from tissue samples obtained from patients.

-

Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the membrane of a single cardiomyocyte. A tight seal is formed between the pipette and the cell membrane.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell interior.

-

Voltage-Clamp and Current Measurement: The membrane potential is controlled, and the currents flowing through the ion channels are recorded.

-

Pharmacological Studies: (R)-Ketodoxapram is applied to the extracellular solution to determine its effect on the native TASK-1 currents in these cells.

Visualizations

Signaling Pathway of (R)-Ketodoxapram Action

(R)-Ketodoxapram inhibits the TASK-1 potassium channel, leading to membrane depolarization.

Experimental Workflow for Target Validation

Workflow for determining the inhibitory concentration of (R)-Ketodoxapram on TASK-1.

Conclusion and Future Directions

The current body of evidence strongly supports the identification of the TASK-1 potassium channel as a primary molecular target of (R)-Ketodoxapram. This interaction underlies both its established role as a respiratory stimulant and its emerging potential as an antiarrhythmic agent. The validation of this target has been primarily achieved through robust electrophysiological studies.

Future research should aim to:

-

Elucidate the precise binding site of (R)-Ketodoxapram on the TASK-1 channel through structural biology studies.

-

Conduct broader screening assays to identify potential off-target effects.

-

Perform in-vivo studies to further validate the therapeutic potential of targeting TASK-1 with (R)-Ketodoxapram for conditions such as atrial fibrillation and respiratory insufficiency.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacology of (R)-Ketodoxapram and the therapeutic potential of TASK-1 channel modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Doxapram - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

Preliminary Toxicology Screening of (R)-Ketodoxapram: A Technical Guide

Disclaimer: This document provides a preliminary toxicological overview of (R)-Ketodoxapram. As of the date of this publication, specific toxicological data for the (R)-enantiomer of Ketodoxapram is not publicly available. The information herein is extrapolated from data on its parent compound, Doxapram, and its primary active metabolite, Ketodoxapram (presumed to be a racemic mixture in the cited studies). This guide is intended for researchers, scientists, and drug development professionals and should be used as a reference for designing and conducting formal toxicological evaluations of (R)-Ketodoxapram.

Introduction

(R)-Ketodoxapram is one of the enantiomers of Ketodoxapram, the primary and pharmacologically active metabolite of the respiratory stimulant Doxapram.[1] Doxapram is a central nervous system stimulant used to address respiratory depression.[2] It undergoes metabolism to form Ketodoxapram.[3] Recent research has also explored Ketodoxapram as a promising anti-arrhythmic drug, particularly for the treatment of atrial fibrillation, due to its inhibitory action on TASK-1 potassium channels which are predominantly expressed in the atria.[4] Given the stereospecific nature of many pharmacological and toxicological actions, a thorough toxicological assessment of the individual enantiomer, (R)-Ketodoxapram, is imperative for its potential development as a therapeutic agent.

This technical guide summarizes the available, relevant toxicological data for Doxapram and Ketodoxapram and outlines the necessary experimental protocols for a comprehensive preliminary toxicology screening of (R)-Ketodoxapram.

Data Presentation

The following tables summarize the available quantitative data for Doxapram and Ketodoxapram. It is critical to note that this data may not be representative of (R)-Ketodoxapram specifically.

Table 1: Acute Toxicity of Doxapram

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intravenous | ~75 mg/kg | [5] |

| Rat | Intravenous | ~75 mg/kg | [5] |

| Cat | Intravenous | 40 - 80 mg/kg | [5] |

| Dog | Intravenous | 40 - 80 mg/kg | [5] |

LD50: Median lethal dose.

Table 2: Pharmacokinetic Parameters of Doxapram and Ketodoxapram

| Species | Compound | Half-life (t½) | Max. Plasma Concentration (Cmax) | Protein Binding | Brain-to-Plasma Ratio | Reference |

| Pig | Doxapram | 1.38 ± 0.22 h | 1780 ± 275 ng/mL | 95.5 ± 0.9% | 0.58 ± 0.24 | [6] |

| Pig | Ketodoxapram | 2.42 ± 0.04 h | 32.3 ± 5.5 ng/mL | 98.4 ± 0.3% | 0.12 ± 0.02 | [6] |

| Newborn Lamb | Doxapram | - | - | - | - | [7] |

| Newborn Lamb | Ketodoxapram | Faster elimination rate than Doxapram | - | - | - | [7] |

Note: The stereochemistry of Ketodoxapram was not specified in these studies.

Experimental Protocols

A comprehensive preliminary toxicology screening of (R)-Ketodoxapram should include a battery of in vitro and in vivo assays to assess its potential adverse effects. The following are detailed methodologies for key recommended experiments.

In Vitro Toxicology Assays

3.1.1. Cytotoxicity Assay

-

Objective: To determine the concentration of (R)-Ketodoxapram that induces cell death in vitro.

-

Cell Lines: A panel of human cell lines, including hepatocytes (e.g., HepG2), cardiomyocytes (e.g., iPSC-CMs), and neuronal cells (e.g., SH-SY5Y).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

(R)-Ketodoxapram is serially diluted in culture medium to a range of concentrations.

-

The cells are treated with the various concentrations of (R)-Ketodoxapram for 24 to 72 hours.

-

Cell viability is assessed using a validated method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

-

The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

-

3.1.2. hERG Potassium Channel Assay

-

Objective: To assess the potential of (R)-Ketodoxapram to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator of pro-arrhythmic risk.

-

Methodology:

-

Whole-cell patch-clamp electrophysiology is performed on a stable cell line expressing the hERG channel (e.g., HEK293 cells).

-

A voltage-clamp protocol is applied to elicit hERG tail currents.

-

Baseline currents are recorded, followed by the application of increasing concentrations of (R)-Ketodoxapram.

-

The inhibition of the hERG current is measured at each concentration.

-

An IC50 value is determined by fitting the concentration-response data to a Hill equation.

-

3.1.3. Cytochrome P450 (CYP450) Inhibition Assay

-

Objective: To evaluate the potential of (R)-Ketodoxapram to inhibit major CYP450 enzymes, which could lead to drug-drug interactions.

-

Methodology:

-

Human liver microsomes are incubated with a panel of specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

-

The incubations are performed in the presence and absence of various concentrations of (R)-Ketodoxapram.

-

The formation of the specific metabolite for each probe substrate is quantified using LC-MS/MS.

-

The IC50 value for the inhibition of each CYP450 isoform is calculated.

-

3.1.4. Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of (R)-Ketodoxapram.

-

Methodology:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

The bacterial strains are exposed to various concentrations of (R)-Ketodoxapram, both with and without a metabolic activation system (S9 mix from rat liver).

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

In Vivo Toxicology Assays

3.2.1. Acute Toxicity Study

-

Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of (R)-Ketodoxapram.

-

Species: Rodents (e.g., Sprague-Dawley rats and CD-1 mice), one non-rodent species (e.g., Beagle dog).

-

Methodology:

-

Animals are administered single, escalating doses of (R)-Ketodoxapram via the intended clinical route (e.g., intravenous).

-

A control group receives the vehicle.

-

Animals are observed for clinical signs of toxicity, morbidity, and mortality for at least 14 days.

-

Body weight, food, and water consumption are recorded.

-

At the end of the observation period, a full necropsy is performed, and tissues are collected for histopathological examination.

-

3.2.2. Safety Pharmacology Study

-

Objective: To evaluate the effects of (R)-Ketodoxapram on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

-

Species: Appropriate animal models (e.g., conscious, telemetered dogs for cardiovascular assessment).

-

Methodology:

-

Cardiovascular System: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in telemetered animals following administration of (R)-Ketodoxapram.

-

Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume using whole-body plethysmography in rodents.

-

Central Nervous System: A functional observational battery (FOB) and Irwin test in rodents to assess changes in behavior, coordination, and neurological function.

-

Mandatory Visualization

References

- 1. Severe side effects and drug plasma concentrations in preterm infants treated with doxapram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thecsrc.org [thecsrc.org]

- 3. drugs.com [drugs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Properties of Doxapram Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram, a respiratory stimulant, is a racemic mixture of two enantiomers. This technical guide provides an in-depth analysis of the stereospecific properties of doxapram's enantiomers, (+)-doxapram (also known as GAL-054) and (-)-doxapram (GAL-053). It has been demonstrated that the pharmacological activity of doxapram resides primarily in the (+)-enantiomer, which is a more potent respiratory stimulant with a superior therapeutic index compared to the racemate. This guide details the differential effects of the enantiomers on their molecular targets, primarily the tandem pore domain potassium (K2P) channels TASK-1 and TASK-3. Furthermore, it outlines the experimental protocols for their chiral separation, in vitro electrophysiological assessment, and in vivo evaluation of respiratory and cardiovascular effects. This document is intended to be a comprehensive resource for researchers and professionals involved in the development of improved respiratory stimulants.

Introduction

Doxapram has been used clinically to treat respiratory depression, but its use is associated with a narrow therapeutic window and potential side effects.[1] The drug is a chiral molecule, and its enantiomers exhibit distinct pharmacological profiles. The (+)-enantiomer, GAL-054, has been identified as the eutomer, responsible for the desired respiratory stimulant effects, while the (-)-enantiomer, GAL-053, is considered the distomer, contributing less to the efficacy and potentially to the adverse effect profile.[1] Understanding the stereospecific properties of doxapram enantiomers is crucial for the development of next-generation respiratory stimulants with improved safety and efficacy.

Mechanism of Action: A Stereospecific Perspective

The respiratory stimulant effect of doxapram is primarily mediated through the inhibition of TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 and TASK-3.[2][3] These channels are critical in the function of peripheral chemoreceptors, particularly the carotid body glomus cells.

Inhibition of TASK channels in glomus cells leads to membrane depolarization, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium triggers the release of neurotransmitters, such as dopamine, which then stimulate afferent nerve fibers of the carotid sinus nerve.[1] This nerve projects to the respiratory centers in the brainstem, ultimately leading to an increase in tidal volume and respiratory rate.[1][4]

Crucially, the two enantiomers of doxapram display different potencies in inhibiting TASK channels.

Signaling Pathway in Carotid Body Glomus Cells

Quantitative Data

The stereospecificity of doxapram enantiomers is evident from the quantitative data on their interaction with TASK channels and their in vivo effects.

Table 1: In Vitro Potency of Doxapram Enantiomers on Human TASK Channels

| Compound | hTASK-1 EC₅₀ (µM) | hTASK-3 EC₅₀ (µM) |

| Racemic Doxapram | ~3.0 | ~3.0 |

| (+)-Doxapram (GAL-054) | ~1.6 | ~1.4 |

| (-)-Doxapram (GAL-053) | ~336 | ~286 |

| Data sourced from Cunningham et al., 2019.[2] |

Table 2: In Vivo Respiratory Effects of Doxapram Enantiomers in Rats

| Compound | Dose (mg/kg, IV) | Change in Minute Ventilation (%) |

| (+)-Doxapram (GAL-054) | 2 | Significant Increase |

| 10 | Dose-dependent Increase | |

| 20 | Dose-dependent Increase | |

| (-)-Doxapram (GAL-053) | 2 | Markedly Inferior to (+)-enantiomer |

| 10 | Markedly Inferior to (+)-enantiomer | |

| 20 | Markedly Inferior to (+)-enantiomer | |

| Qualitative summary based on preclinical data.[1] |

Experimental Protocols

Chiral Separation of Doxapram Enantiomers

Method: High-Performance Liquid Chromatography (HPLC)

-

Column: A chiral stationary phase (CSP) column is required. A cellulose-based CSP such as Chiralcel® OD-H or a similar column is suitable.

-

Mobile Phase: A non-polar mobile phase is typically used. A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is common. The exact ratio should be optimized for baseline separation. For example, a starting point could be n-hexane:isopropanol (90:10 v/v).

-

Additives: To improve peak shape and resolution for basic compounds like doxapram, a small amount of an amine modifier such as diethylamine (DEA) (e.g., 0.1%) can be added to the mobile phase.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where doxapram absorbs, for instance, 220 nm.

-

Procedure:

-

Dissolve racemic doxapram in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Monitor the elution profile. The two enantiomers will have different retention times, allowing for their separation and collection.

-

In Vitro Electrophysiological Assessment

Method: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Line: Human embryonic kidney (HEK293) cells or a similar cell line (e.g., tsA201) stably or transiently expressing human TASK-1 or TASK-3 channels.[2]

-

Extracellular (Bath) Solution (in mM): 145 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 150 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a voltage ramp from -120 mV to +40 mV over 500 ms.

-

Repeat the ramp protocol at regular intervals (e.g., every 10 seconds) to monitor channel activity.

-

-

Drug Application: Doxapram enantiomers are dissolved in the extracellular solution and perfused onto the cells at various concentrations.

-

Data Analysis:

-

Measure the outward current at a specific voltage (e.g., 0 mV) before and after drug application.

-

Calculate the percentage of current inhibition for each concentration.

-

Fit the concentration-response data to a Hill equation to determine the EC₅₀ value.

-

Experimental Workflow for In Vitro Characterization

References

- 1. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of Doxapram on Proprioceptive Neurons: Invertebrate Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on (R)-Ketodoxapram and cardiac electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ketodoxapram, the primary active metabolite of the respiratory stimulant doxapram, is emerging as a promising novel therapeutic agent for the management of atrial fibrillation (AF). Its potential lies in a targeted mechanism of action on specific ion channels predominantly expressed in the atria, suggesting a favorable cardiac safety profile. This technical guide provides a comprehensive review of the current literature on (R)-Ketodoxapram, focusing on its effects on cardiac electrophysiology. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and detail the experimental protocols used to elucidate its effects.

Mechanism of Action: Targeting the TASK-1 Potassium Channel

The primary mechanism by which (R)-Ketodoxapram is thought to exert its antiarrhythmic effect is through the inhibition of the two-pore-domain potassium channel TASK-1 (K2P3.1).[1][2] TASK-1 channels are significantly upregulated in patients with atrial fibrillation, contributing to the shortening of the atrial action potential duration (APD), a key factor in the pathophysiology of AF.[1][2][3] By blocking TASK-1, (R)-Ketodoxapram is hypothesized to prolong the atrial APD, thereby restoring normal sinus rhythm.[1][2] The near-atrium-specific expression of TASK-1 in the heart suggests that (R)-Ketodoxapram may have a reduced risk of proarrhythmic ventricular effects, a common concern with many antiarrhythmic drugs.[1][3]

Pharmacokinetics: A Comparative Profile

A preclinical study in a porcine model provides valuable insights into the pharmacokinetic properties of (R)-Ketodoxapram compared to its parent compound, doxapram.[4][5] (R)-Ketodoxapram exhibits a longer terminal half-life and a higher maximal plasma concentration, suggesting a potentially more sustained therapeutic effect.[5] Notably, it has a significantly lower brain-to-plasma ratio, indicating reduced penetration of the blood-brain barrier, which could translate to a more favorable side-effect profile with fewer central nervous system effects.[5][6]

Table 1: Pharmacokinetic Parameters of Doxapram and (R)-Ketodoxapram in a Porcine Model[4][5][7]

| Parameter | Doxapram | (R)-Ketodoxapram |

| Terminal Half-life (t½) | 1.38 ± 0.22 h | 2.42 ± 0.04 h |

| Maximal Plasma Concentration (Cmax) | 1780 ± 275 ng/mL | 32.3 ± 5.5 ng/mL (after doxapram administration) |

| Brain-to-Plasma Ratio | 0.58 ± 0.24 | 0.12 ± 0.02 |

Cardiac Electrophysiological Effects: Quantitative Data

The inhibitory effect of doxapram and (R)-Ketodoxapram on TASK-1 and the structurally related TASK-3 channels has been quantified in vitro. These data highlight the potency of (R)-Ketodoxapram as a TASK-1 inhibitor.

Table 2: Inhibitory Concentrations (IC50) of Doxapram and (R)-Ketodoxapram on TASK Channels[5][8]

| Compound | Channel | IC50 |

| Doxapram | Human TASK-1 | 0.88 µM |

| Porcine TASK-1 | 0.93 µM | |

| TASK-3 | 5.9 µM | |

| (R)-Ketodoxapram | TASK-1 | 0.8 µM |

| TASK-3 | 1.5 µM |

Preclinical Efficacy in Atrial Fibrillation Models

The antiarrhythmic potential of (R)-Ketodoxapram has been investigated in large animal models of atrial fibrillation, with promising results.

Porcine Model of Atrial Fibrillation

In a porcine model where atrial fibrillation was induced and maintained by rapid atrial pacing, both doxapram and (R)-Ketodoxapram demonstrated the ability to convert AF to sinus rhythm and reduce the overall AF burden.[2][5][7] These studies provide strong preclinical evidence for the therapeutic potential of targeting TASK-1 in the treatment of AF.

Equine Model of Atrial Fibrillation

Research is ongoing to evaluate the efficacy of (R)-Ketodoxapram in an equine model of AF, a clinically significant arrhythmia in horses.[8][9][10] Preliminary findings in two horses with experimentally induced AF showed conversion to sinus rhythm following the administration of (R)-Ketodoxapram.[8] These studies are crucial for understanding the drug's potential in a species where AF is a common clinical problem.

Experimental Protocols

In Vitro Ion Channel Electrophysiology

-

Heterologous Expression System: The inhibitory effects of (R)-Ketodoxapram and doxapram on specific ion channels were quantified using a Xenopus laevis oocyte expression system.[11] cRNA encoding the target ion channels (e.g., human or porcine TASK-1) was injected into the oocytes.

-

Two-Electrode Voltage Clamp: After a 48-72 hour incubation period to allow for channel expression, ion currents were measured using the two-electrode voltage-clamp technique. A series of voltage steps were applied to the oocyte membrane, and the resulting ion flow through the channels was recorded in the absence and presence of the test compounds at various concentrations to determine the IC50 values.

-

Whole-Cell Patch Clamp: To study the effects in a more native environment, whole-cell patch-clamp recordings were performed on isolated atrial cardiomyocytes from both pigs and humans (from patients with and without AF).[11][12] This technique allows for the measurement of ion currents and action potentials from a single heart muscle cell, providing a more detailed understanding of the drug's electrophysiological effects.

In Vivo Animal Models of Atrial Fibrillation

-

Porcine Model:

-

Surgical Implantation: Domestic pigs underwent a surgical procedure to implant a pacemaker.[7][12]

-

AF Induction: Atrial fibrillation was induced by intermittent rapid atrial burst stimulation from the implanted pacemaker.[7][12]

-

Electrophysiological Studies: Catheter-based electrophysiological investigations were performed before and after treatment to assess parameters such as atrial effective refractory period and AF inducibility.[12]

-

Drug Administration: Doxapram or (R)-Ketodoxapram was administered intravenously to assess its ability to terminate AF and prevent its re-induction.[7][12]

-

-

Equine Model:

-

Pacemaker Implantation: A pacemaker was implanted in horses to induce atrial fibrillation.[9][13]

-

AF Induction: Atrial fibrillation was induced for a specified duration (e.g., 48 hours for acute AF models or longer for chronic models).[9][13]

-

Monitoring: Various parameters, including electrocardiogram (ECG), electrophysiological measurements, respiratory rate, and blood pressure, were monitored before, during, and after intravenous administration of (R)-Ketodoxapram.[13]

-

Outcome Measures: The primary outcomes were the slowing of the atrial fibrillation rate and conversion to sinus rhythm.[13]

-

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of (R)-Ketodoxapram in atrial fibrillation.

Caption: Experimental workflow for in vivo animal studies of (R)-Ketodoxapram.

Caption: Comparison of Doxapram and (R)-Ketodoxapram properties.

Conclusion

(R)-Ketodoxapram is a promising candidate for the treatment of atrial fibrillation, with a well-defined, targeted mechanism of action on the atrial-specific TASK-1 potassium channel. Preclinical studies in large animal models have demonstrated its potential to convert atrial fibrillation to sinus rhythm. Its favorable pharmacokinetic profile, particularly its longer half-life and reduced potential for central nervous system side effects compared to its parent compound, doxapram, further enhances its therapeutic appeal. Further clinical investigation is warranted to establish the safety and efficacy of (R)-Ketodoxapram in human patients with atrial fibrillation. The detailed experimental protocols and quantitative data presented in this review provide a solid foundation for researchers and drug development professionals to build upon in the continued exploration of this novel antiarrhythmic agent.

References

- 1. A Simple Porcine Model of Inducible Sustained Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. research.ugent.be [research.ugent.be]

- 5. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Treatment of atrial fibrillation with doxapram : TASK-1 potassium channel inhibition as a novel pharmacological strategy [biblio.ugent.be]

- 8. medchemexpress.com [medchemexpress.com]

- 9. grayson-jockeyclub.org [grayson-jockeyclub.org]

- 10. Frontiers | Characterization of Atrial and Ventricular Structural Remodeling in a Porcine Model of Atrial Fibrillation Induced by Atrial Tachypacing [frontiersin.org]

- 11. Abstract 386 Ketodoxapram â a promising new option in the treatment of atrial fibrillation [dgk.org]

- 12. Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

(R)-Ketodoxapram: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of (R)-Ketodoxapram's binding affinity and kinetics, placed within the broader context of its parent compound, doxapram. Doxapram, a respiratory stimulant, functions primarily through the inhibition of TWIK-related acid-sensitive potassium (TASK) channels. This document synthesizes the available quantitative data, details the experimental protocols for assessing binding characteristics, and presents visual diagrams of the relevant signaling pathways and experimental workflows. Due to a scarcity of direct research on (R)-Ketodoxapram, this guide extrapolates from data on doxapram's enantiomers and its active metabolite, ketodoxapram, to provide a foundational understanding for future research and drug development.

Introduction

Doxapram is a well-established central nervous system and respiratory stimulant.[1] It is administered as a racemic mixture of its (R)- and (S)-enantiomers. The primary mechanism of action for doxapram involves the inhibition of potassium channels, specifically the TASK-1 (KCNK3) and TASK-3 (KCNK9) channels.[1][2] This inhibition, particularly in the chemoreceptor cells of the carotid body, leads to membrane depolarization, an influx of calcium, and subsequent stimulation of respiratory centers in the brainstem.[3][4][5]

Doxapram is metabolized in the body to an active metabolite, ketodoxapram.[6][7][8] While the pharmacological activity of ketodoxapram has been noted, specific investigations into the binding affinity and kinetics of its individual enantiomers, such as (R)-Ketodoxapram, are not extensively reported in the current scientific literature. However, studies on the enantiomers of the parent compound, doxapram, have revealed a degree of stereoselectivity in their interaction with TASK channels. The positive enantiomer of doxapram, GAL-054, has been shown to be a more potent antagonist of TASK channels compared to the negative enantiomer, GAL-053.[9]

This guide aims to consolidate the available data on doxapram and its derivatives to provide a detailed technical resource for researchers.

Binding Affinity and Kinetics Data

Quantitative data on the binding affinity of doxapram and its enantiomers for TASK channels is primarily presented as IC50 values, which represent the concentration of the drug that inhibits 50% of the channel's activity. Direct kinetic parameters such as Kon and Koff rates for (R)-Ketodoxapram are not currently available.

Table 1: Inhibitory Concentration (IC50) of Doxapram and its Analogs on TASK Channels

| Compound | Channel | Species | IC50 | Reference |

| Doxapram | TASK-1 | Human | 410 nM | [1] |

| Doxapram | TASK-3 | Human | 37 µM | [1] |

| Doxapram | TASK-1/TASK-3 Heterodimer | Human | 9 µM | [1] |

| Doxapram | TASK-3 | Rat | 22 µM | [10] |

| GAL-054 ((+)-enantiomer) | TASK Channels | Not Specified | More potent than doxapram | [9] |

| GAL-053 ((-)-enantiomer) | TASK Channels | Not Specified | Little inhibitory effect | [9] |

Signaling Pathway

The primary signaling pathway initiated by doxapram and, by extension, its active metabolite ketodoxapram, involves the modulation of TASK channels in the carotid body. The inhibition of these potassium channels leads to a cascade of events culminating in the stimulation of respiration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Doxapram - Wikipedia [en.wikipedia.org]

- 4. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]

- 5. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. drugs.com [drugs.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]